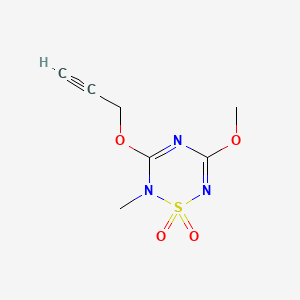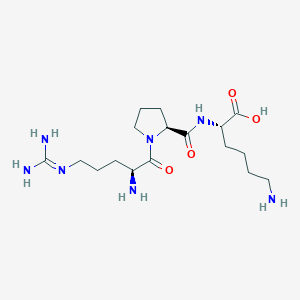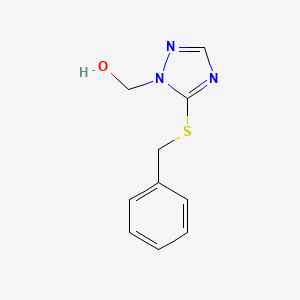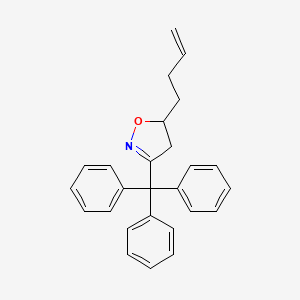![molecular formula C6H6BrClN4O3 B12905411 2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol CAS No. 89407-82-9](/img/structure/B12905411.png)
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol is a complex organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol typically involves multi-step organic reactions. One common approach is the nitration of a pyrazine derivative followed by halogenation and subsequent amination. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the ethan-1-ol moiety.
6-Bromo-3-chloro-5-nitropyridine: Similar but without the aminoethanol group.
Uniqueness
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both halogen and nitro groups on the pyrazine ring, along with the aminoethanol moiety, makes it a versatile compound for various applications.
Propiedades
| 89407-82-9 | |
Fórmula molecular |
C6H6BrClN4O3 |
Peso molecular |
297.49 g/mol |
Nombre IUPAC |
2-[(6-bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H6BrClN4O3/c7-3-6(12(14)15)11-4(8)5(10-3)9-1-2-13/h13H,1-2H2,(H,9,10) |
Clave InChI |
DCZUDXXZBCIMHT-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC1=C(N=C(C(=N1)Br)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)





![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)


